molecular formula C19H18BrN3O B2629013 2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2380189-38-6

2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2629013
CAS No.: 2380189-38-6
M. Wt: 384.277
InChI Key: ZXTCUWLRSHGULA-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Benzodiazole Moiety: The benzodiazole group can be introduced via nucleophilic substitution reactions.

    Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or other brominating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzodiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activities. Azetidines and benzodiazoles are known for their pharmacological properties, so this compound might exhibit interesting bioactivity.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenyl)-1-azetidin-1-yl]ethan-1-one: Lacks the benzodiazole moiety.

    1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one: Lacks the bromophenyl group.

    2-(2-bromophenyl)-1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one: Lacks the methyl group on the benzodiazole.

Uniqueness

The uniqueness of 2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one lies in its combination of the azetidine ring, bromophenyl group, and benzodiazole moiety. This unique structure might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-13-21-17-8-4-5-9-18(17)23(13)15-11-22(12-15)19(24)10-14-6-2-3-7-16(14)20/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCUWLRSHGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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